molecular formula C9H7Cl2NO3S B2860089 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 2166780-56-7

5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B2860089
CAS No.: 2166780-56-7
M. Wt: 280.12
InChI Key: WCGSQINQQPAIHQ-UHFFFAOYSA-N
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Description

“5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroquinolines . It has a molecular weight of 280.13 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves the use of various synthetic strategies . A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2- (2- (benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7Cl2NO3S/c10-9-5-1-4-8 (13)12-6 (5)2-3-7 (9)16 (11,14)15/h2-3H,1,4H2, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives are diverse and can lead to various products . For instance, compounds underwent [1,5]-hydride shift and subsequent cyclization to give compounds in good yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 280.13 .

Scientific Research Applications

Derivative Studies

A related derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, was investigated for its steric effects and intramolecular hydrogen bonding. This study provides insights into the molecular conformations and interactions influenced by sulfonyl chloride groups in similar compounds (Ohba et al., 2012).

Catalysis in Synthesis

In another study, a related N-sulfonated catalyst was used for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This demonstrates the potential role of sulfonyl chloride compounds in catalyzing important chemical reactions (Goli-Jolodar et al., 2016).

Copper-Catalyzed Sulfonylation

A copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides was explored. This research illustrates the reactivity of sulfonyl chlorides in copper-catalyzed reactions, which is relevant for understanding the applications of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (Liang et al., 2015).

Investigating Complexes and Reactions

A research on 4-Chloro-3′-methylsulfinyl-5(6 or 8)-nitro-3,4′-diquinolinyl sulfides provided insights into the reactions and structural transformations of chloro-sulfinyl compounds, which could be relevant for understanding similar sulfonyl chloride compounds (Maślankiewicz, 2000).

Use as Markers and Fixatives

Chloro-s-triazines, chemically related to sulfonyl chlorides, have been used as markers and fixatives for studying growth in teeth and bones, indicating a potential application area for this compound in biological studies (Goland & Grand, 1968).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline derivatives is diverse, depending on their biological activities . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroquinoline derivatives could involve the development of novel THIQ analogs with potent biological activity . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

Properties

IUPAC Name

5-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3S/c10-9-5-1-4-8(13)12-6(5)2-3-7(9)16(11,14)15/h2-3H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGSQINQQPAIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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